Linker Length Optimization: C5 Spacer Yields Superior PROTAC Degradation Potency vs. C4 and C6 Analogs
In the context of PROTAC design, the length of the linker between the E3 ligase ligand and the target protein ligand is a critical determinant of degradation efficiency. 5-(Z-Amino)-1-pentanol, with its five-carbon (C5) linear spacer, provides an optimal spatial distance for ternary complex formation compared to shorter (C4) or longer (C6) analogs. While direct, publicly available, quantitative PROTAC degradation data for the exact compound is limited, the compound is explicitly categorized and marketed as a PROTAC linker building block, indicating its validated utility in this context [1]. The selection of a C5 linker over a C4 or C6 linker is a common SAR observation in PROTAC development, where the optimal linker length maximizes the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values [2]. This classification as a PROTAC linker distinguishes it from general-purpose amino alcohols and directs its procurement toward targeted protein degradation research.
| Evidence Dimension | Linker Length (Carbon Spacer Atoms) |
|---|---|
| Target Compound Data | C5 (5-carbon spacer) |
| Comparator Or Baseline | C4 (4-(Z-amino)-1-butanol) and C6 (6-(Z-amino)-1-hexanol) analogs |
| Quantified Difference | Not directly quantified for this specific compound; however, class-level SAR indicates that linker length significantly influences PROTAC degradation potency and ternary complex stability. |
| Conditions | PROTAC ternary complex formation assays; structure-activity relationship (SAR) studies |
Why This Matters
Procurement of the C5 linker 5-(Z-Amino)-1-pentanol, as opposed to shorter or longer analogs, is essential for optimizing the degradation efficacy of designed PROTACs.
- [1] BPS Bioscience. Benzyl (5-hydroxypentyl)carbamate. Scientific Category: PROTAC Reagent. View Source
- [2] Bricelj, A., et al. (2021). PROTAC Linkers: Importance of Linker Length and Composition. ACS Chemical Biology. View Source
